5-(4-Chlorobutyl)-1H-tetrazole is a synthetic compound characterized by the molecular formula and a molecular weight of 242.75 g/mol. This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring structure. The specific structure of 5-(4-Chlorobutyl)-1H-tetrazole includes a tetrazole ring substituted with a 4-chlorobutyl group, which enhances its chemical reactivity and hydrophobic properties, making it valuable for various applications in medicinal chemistry and organic synthesis .
The synthesis of 5-(4-Chlorobutyl)-1H-tetrazole can be achieved through several methods, primarily involving the reaction of 4-chlorobutylamine with cyclohexyl isocyanide and sodium azide under controlled conditions. Common solvents used include dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Another method involves using 5-chloro-valeronitrile and cyclohexanol as starting materials. The reaction proceeds through several steps:
The molecular structure of 5-(4-Chlorobutyl)-1H-tetrazole features a tetrazole ring with a chlorine-substituted butyl group attached at the fifth position. The presence of the cyclohexyl group further influences its physical and chemical properties.
5-(4-Chlorobutyl)-1H-tetrazole is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in drugs that inhibit platelet aggregation, such as Cilostazol. The chlorine atom in the compound acts as a leaving group in substitution reactions, facilitating further chemical transformations necessary for drug development .
The compound's unique reactivity allows it to participate in various organic reactions, including nucleophilic substitutions where the chlorine atom can be replaced by other nucleophiles, enhancing its utility in synthetic chemistry.
5-(4-Chlorobutyl)-1H-tetrazole has significant applications in medicinal chemistry, particularly as an intermediate in drug synthesis. Its ability to mimic carboxylic acids while providing enhanced drug-like properties makes it valuable for developing pharmaceuticals aimed at treating cardiovascular diseases through platelet aggregation inhibition. Additionally, its versatility extends to uses in organic synthesis and coordination chemistry due to its reactive nature .
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS RN: 73963-42-5) is characterized by the molecular formula C₁₁H₁₉ClN₄ and a molecular weight of 242.75 g/mol [2] [7]. Its structure integrates three key components:
Systematic nomenclature follows IUPAC rules, designating the tetrazole ring as the parent structure with substituents ordered by priority. Common synonyms include 1-Cyclohexyl-5-(4-chlorobutyl)tetrazole and Cilostazol Intermediate [6] [7]. The SMILES notation (ClCCCCC1=NN=NN1C2CCCCC2) and InChIKey (INTQSGGUSUSCTJ-UHFFFAOYSA-N) are standardized identifiers for databases and computational studies [1] [7].
Table 1: Molecular Attributes of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₉ClN₄ |
Molecular Weight | 242.75 g/mol |
CAS Registry Number | 73963-42-5 |
SMILES | ClCCCCC1=NN=NN1C2CCCCC2 |
InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N |
Canonical Name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole |
The synthesis of halogenated tetrazoles emerged in the late 20th century, driven by demand for heterocyclic intermediates in pharmaceuticals. Early routes relied on cycloaddition reactions between nitriles and azides, but faced limitations in regioselectivity and yield [5]. The development of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole was catalyzed by its role as a precursor to cilostazol, an antiplatelet drug commercialized in the 1990s [6] [8].
Key milestones include:
These innovations established 73963-42-5 as a benchmark for functionalized tetrazoles, bridging classical heterocyclic chemistry and modern pharmaceutical manufacturing [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0